

Preclinical Profile of Enavogliflozin: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Enavogliflozin*

Cat. No.: *B607307*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enavogliflozin (DWP16001) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1] Developed for the management of type 2 diabetes mellitus, **enavogliflozin** represents a therapeutic approach that promotes urinary glucose excretion, thereby lowering blood glucose levels independently of insulin pathways.[2] This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the pharmacological and toxicological profile of **enavogliflozin**, offering valuable insights for researchers and professionals in the field of drug development.

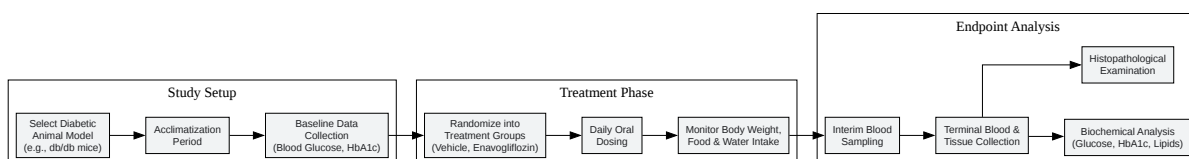
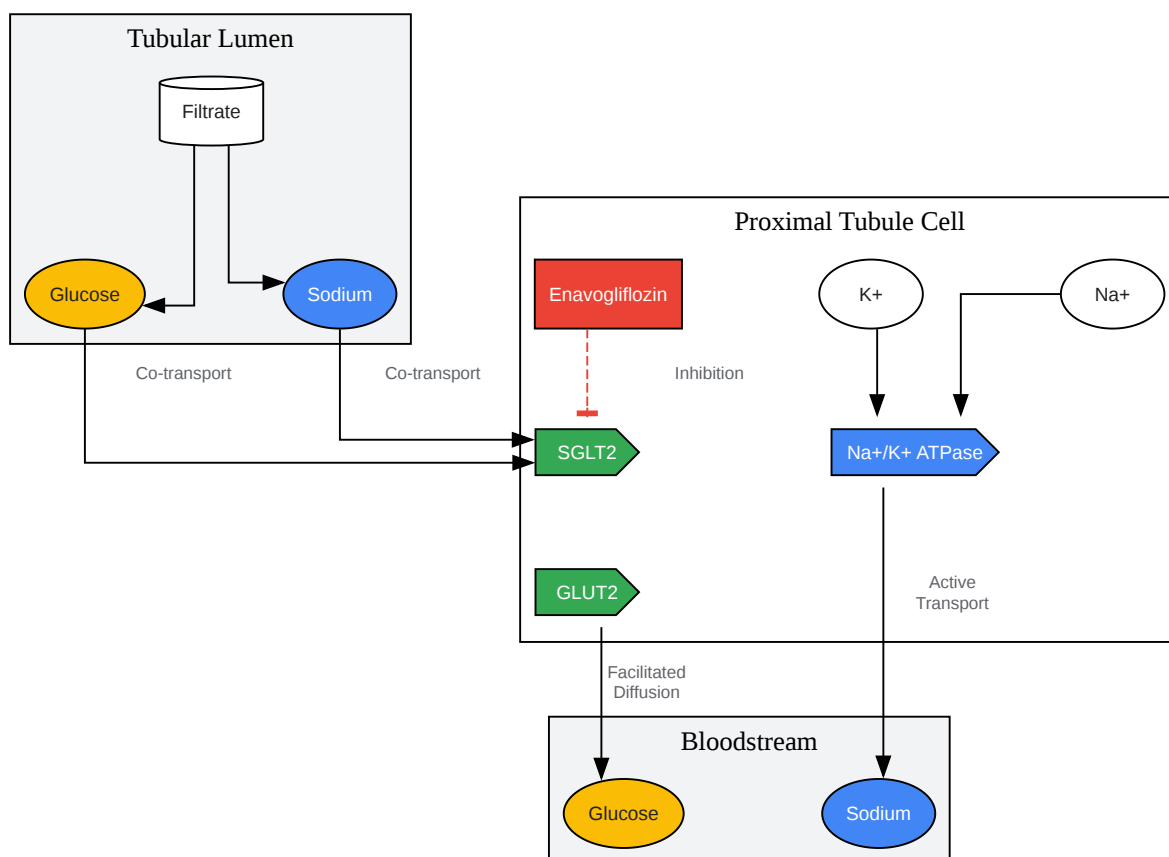
Mechanism of Action

Enavogliflozin exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] By blocking this transporter, **enavogliflozin** effectively reduces the reabsorption of glucose, leading to its excretion in the urine and a subsequent lowering of plasma glucose concentrations.[2]

The selectivity of **enavogliflozin** for SGLT2 over SGLT1, which is predominantly found in the intestine and to a lesser extent in the kidneys, is a critical attribute. Inhibition of SGLT1 can lead

to gastrointestinal side effects. **Enavogliflozin** has demonstrated a high degree of selectivity for SGLT2.[1]

Signaling Pathway of Enavogliflozin's Action



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